N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenoxy group, and a furan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 3,4-dimethylphenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with furan-2-carbaldehyde and an amine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and compounds with similar functional groups, such as:
- N-(2-chlorophenyl)acetamide
- N-(3,4-dimethylphenyl)acetamide
- N-(furan-2-ylmethyl)acetamide
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H22ClNO3 |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22ClNO3/c1-16-9-10-19(12-17(16)2)27-15-22(25)24(14-20-7-5-11-26-20)13-18-6-3-4-8-21(18)23/h3-12H,13-15H2,1-2H3 |
InChI Key |
XBKWWXFQOWVUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3)C |
Origin of Product |
United States |
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